3-Methyl-1,4-diazepan-5-one
Overview
Description
3-Methyl-1,4-diazepan-5-one is a heterocyclic organic compound with the molecular formula C6H12N2O It belongs to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,4-diazepan-5-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a convenient ‘one-pot’ synthesis method involves the use of NaHSO4.Al2O3 as a heterogeneous catalyst in dry media under microwave irradiation . This method is advantageous due to its solvent-free conditions and the reusability of the catalyst.
Industrial Production Methods: Industrial production of this compound typically involves continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield . The use of continuous flow reactors also enables better control over reaction conditions, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,4-diazepan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms and the carbonyl group in the diazepane ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Methyl-1,4-diazepan-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system . This interaction leads to its potential anxiolytic and sedative effects. Additionally, the compound may modulate other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Oxazepam: Another benzodiazepine used for the treatment of anxiety and insomnia.
Lorazepam: Known for its use in the management of anxiety disorders.
Uniqueness: 3-Methyl-1,4-diazepan-5-one is unique due to its specific structural features and reactivity. Unlike other benzodiazepines, it possesses a methyl group at the 3-position, which may influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in its interaction with biological targets and its overall therapeutic potential.
Properties
IUPAC Name |
3-methyl-1,4-diazepan-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-4-7-3-2-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADMZMQSLDBVJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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